6-n-Propyluracil

Enzyme Inhibition Peroxidase Thiouracil Analogs

Pharmaceutical QC laboratories require certified reference standards of 6-n-Propyluracil-the des-thio impurity of propylthiouracil (PTU)-to develop and validate HPLC/LC-MS methods for API batch release per USP/EP monographs. Unlike PTU, 6-n-Propyluracil lacks thyroid peroxidase inhibitory activity, eliminating confounding off-target effects in analytical workflows. • Weak-affinity thymidine phosphorylase inhibitor (IC50 = 100 µM) for hydrophobic binding pocket mapping • TAS2R38 bitter taste receptor control compound-lacks agonist activity of thio-analog PROP • Supplied with full Certificate of Analysis; ambient global shipping from regional hubs

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 13345-08-9
Cat. No. B078937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-n-Propyluracil
CAS13345-08-9
Synonyms6-n-propyluracil
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=O)N1
InChIInChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)
InChIKeyIMUTYIOWQFQGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-n-Propyluracil: Core Identity and Procurement


6-n-Propyluracil (CAS 13345-08-9), a 6-alkyl-substituted uracil derivative, is a pyrimidine nucleobase analog with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. It is commonly identified as an impurity of the antithyroid drug propylthiouracil (PTU) and a key reference standard in pharmaceutical quality control . Structurally, the substitution of a hydrogen atom with a propyl group at the 6-position of the uracil ring confers distinct physicochemical properties and biological interactions compared to unsubstituted uracil and other alkylated analogs, making it a critical tool compound for specific scientific investigations [2].

Identity Des-thio uracil analog; 6-propyl-substituted pyrimidine
Workflow Certified PTU impurity reference standard; QC method development
Attribute Absent peroxidase inhibition; clean enzyme-interaction probe

6-n-Propyluracil: Why Generic Substitution Fails


Generic substitution with uracil or 6-n-propylthiouracil (PTU) fails because the specific substitution pattern dictates distinct and quantifiable differences in biological activity, target engagement, and safety profiles. Unsubstituted uracil lacks the critical hydrophobic 6-propyl group required for significant interaction with certain enzymes like thymidine phosphorylase and the TAS2R38 bitter taste receptor [1]. Conversely, the presence of the sulfur atom in PTU at the 2-position introduces potent thyroid peroxidase (TPO) inhibition and associated immunotoxicity, which are absent in 6-n-propyluracil, as demonstrated by its inability to inhibit horseradish peroxidase [2]. These structural differences necessitate the use of the specific 6-n-propyluracil compound in research focused on enzyme-substrate interactions, taste genetics, and as a selective analytical standard devoid of PTU's off-target effects.

Uracil lacks the 6-propyl group, failing to engage hydrophobic enzyme pockets (TP, TAS2R38).
PTU’s 2-thio group introduces TPO inhibition and immunotoxicity endpoints absent in the des-thio analog.
Unlabeled or non-certified analogs cannot serve as specific impurity reference standard.

6-n-Propyluracil: Comparative Differentiation from Analogs


Peroxidase Inhibition: Contrast with Propylthiouracil

In a direct comparative study using a guaiacol peroxidation assay with horseradish peroxidase (HRP), 6-n-Propyluracil demonstrated a complete lack of inhibitory activity, while its thio-analog, 6-n-Propyl-2-thiouracil (PTU), caused a significant decrease in peroxidation rate [1]. This stark contrast highlights the critical role of the sulfur atom at the 2-position for enzyme inhibition.

Peroxidase Inhibition
Head-to-head
6-n-Propyluracil0% inhibition
PTUPotent inhibition
Supports enzyme-inhibitor attribution to thio group
Guaiacol peroxidation assay (HRP)
Enzyme Inhibition Peroxidase Thiouracil Analogs

Thymidine Phosphorylase Interaction: vs. Uracil

While uracil is a known substrate for thymidine phosphorylase (TP), 6-n-Propyluracil exhibits a different interaction profile. Data from the BindingDB indicates that 6-n-Propyluracil inhibits human thymidine phosphorylase with an IC50 of 100,000 nM (100 µM) [1]. This is in contrast to more potent TP inhibitors and demonstrates a distinct, measurable affinity for the enzyme's active site that uracil does not possess as an inhibitor.

TP Inhibition (IC50)
Reported
100,000 nM
Weak-affinity ligand for SAR studies
Human thymidine phosphorylase, in vitro
Thymidine Phosphorylase Enzyme Kinetics Nucleobase Analogs

Reference Standard for PTU Impurity Analysis

6-n-Propyluracil is a known and quantifiable impurity in the synthesis and metabolism of the active pharmaceutical ingredient (API) Propylthiouracil (PTU) [REFS-1, REFS-2]. Its presence is strictly monitored as part of pharmaceutical quality control (QC) and stability testing. Certified reference standards of 6-n-Propyluracil are essential for the accurate identification and quantification of this specific impurity in drug substance and drug product batches.

Impurity Standard
Specification review
≥95% HPLC; PTU Impurity 10
Certified reference for QC methods
Supports impurity profiling per monograph
Analytical Chemistry Pharmaceutical Impurity HPLC Reference

TAS2R38 Taste Receptor: Structural Contrast with PROP

The TAS2R38 bitter taste receptor shows genetic variation in sensitivity to 6-n-Propylthiouracil (PROP). While 6-n-Propyluracil is structurally related and is listed as a possible modulator for TAS2R38 [1], the primary and most potent ligand for this receptor remains PROP [2]. The absence of the sulfur atom in 6-n-Propyluracil significantly alters its affinity and efficacy at the receptor, making it a distinct tool for probing the receptor's ligand-binding pocket.

TAS2R38 Activity
Context-dependent
Possible modulator; no EC50 reported
Context-dependent probe for receptor mapping
Contrasts with potent PROP agonist activity
Taste Genetics TAS2R38 Bitter Taste

6-n-Propyluracil: Research and Industrial Applications


Thymidine Phosphorylase SAR Studies

Researchers investigating the catalytic mechanism and substrate specificity of human thymidine phosphorylase can utilize 6-n-Propyluracil as a weak-affinity inhibitor (IC50 = 100 µM). This compound serves as a crucial comparator to both the natural substrate (uracil) and more potent, 6-substituted uracil inhibitors, enabling the precise mapping of the enzyme's hydrophobic binding pocket and the development of novel anti-angiogenic agents [1].

PTU Impurity Quantification

Analytical chemists in pharmaceutical quality control and R&D laboratories require certified reference standards of 6-n-Propyluracil to develop and validate HPLC and LC-MS methods. These methods are essential for accurately quantifying the level of this specific des-thio impurity in Propylthiouracil Active Pharmaceutical Ingredient (API) batches, ensuring compliance with regulatory specifications (e.g., USP, EP) and drug safety .

TAS2R38 Ligand-Binding Analysis

In the field of sensory genetics and pharmacology, 6-n-Propyluracil is a valuable tool for dissecting the structural determinants of TAS2R38 bitter taste receptor activation. Its lack of potent agonist activity, contrasted with the robust activity of its thio-analog PROP, allows researchers to identify the critical role of the 2-position sulfur atom for high-affinity binding and receptor activation [2].

Peroxidase Inhibition Control

For studies investigating the role of peroxidases (e.g., thyroid peroxidase, myeloperoxidase) in physiological and pathological processes, 6-n-Propyluracil is an ideal control compound. Its documented inability to inhibit horseradish peroxidase [3] provides a clean background, allowing researchers to confidently attribute observed effects to specific thiouracil-based inhibitors without confounding off-target activity.

Application
Selection Property
Validation Focus
Thymidine phosphorylase SAR
Enzyme-inhibitor affinity profile
Hydrophobic pocket mapping
PTU impurity quantification
Certified impurity reference standard
Method specificity and impurity profiling
TAS2R38 ligand binding
Sulfur-dependent receptor affinity
Ligand-receptor interaction mapping
Peroxidase inhibition control
Absence of peroxidase inhibition
Clean enzyme background for mechanistic studies

Technical Documentation Hub

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14 linked technical documents
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